molecular formula C17H26N2O3 B3108058 Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester CAS No. 1637475-49-0

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester

Cat. No.: B3108058
CAS No.: 1637475-49-0
M. Wt: 306.4 g/mol
InChI Key: LZYZIYPOFBSJPM-ZFWWWQNUSA-N
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Description

This compound (hereafter referred to as Compound A) is a carbamic acid ester featuring a chiral (1S,2S)-configured backbone, a propylamino carbonyl group, and a benzyl ester moiety. It is structurally related to protease inhibitors and intermediates in antiviral drug synthesis, particularly those targeting HIV and HCV . Its stereochemistry and functional groups are critical for binding to enzymatic targets, as seen in analogous compounds .

Properties

IUPAC Name

benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYZIYPOFBSJPM-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction and ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex esters, while reduction could produce simpler amines or alcohols .

Scientific Research Applications

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Key Structural Features

Compound A shares core structural motifs with several carbamic acid esters, including:

  • Chiral centers : The (1S,2S) configuration is essential for stereoselective interactions.
  • Benzyl ester group : Enhances lipophilicity and stability.
  • Propylamino carbonyl: Modulates hydrogen bonding and substrate recognition.
Table 1: Structural Comparison with Analogs
Compound Name Key Substituents Chiral Centers Functional Groups
Compound A (1S,2S)-2-methylbutyl, propylamino carbonyl, benzyl ester (1S,2S) Carbamate, amide, ester
Compound 17 (1S,2R)-2-hydroxy, (S)-2-methylbutylamino, tert-butyl ester (1S,2R) Hydroxy, amide, tert-butyl carbamate
Compound 22 (1S,2R)-2-hydroxy, 4-methoxyphenylsulfonyl, tert-butyl ester (1S,2R) Sulfonamide, hydroxy, tert-butyl ester
BMS-186318 Intermediate (1S,2S)-3-chloro-2-hydroxy, tert-butyl ester (1S,2S) Chloro, hydroxy, tert-butyl carbamate
Carbamic acid, N-[(1S,2S)-1-(cyclopentylcarbonyl)-2-methylbutyl]-, phenylmethyl ester Cyclopentylcarbonyl, benzyl ester (1S,2S) Ketone, carbamate, ester

Physicochemical Properties

Compound A exhibits moderate lipophilicity (logP ~3.2 predicted) due to the benzyl ester and alkyl side chains. Comparatively:

  • Compound 17 : Higher polarity due to the hydroxy group (logP ~2.8) .
  • Cyclopentylcarbonyl analog : Increased hydrophobicity (logP ~3.5) from the cyclopentyl group.
Table 3: Predicted Physicochemical Properties
Compound Molecular Weight logP PSA (Ų) Solubility (mg/mL)
Compound A 322.4 3.2 65.7 0.12
Compound 17 435.5 2.8 95.3 0.08
Compound 22 585.6 3.0 112.4 0.05
BMS-186318 289.8 2.5 70.1 0.15

Biological Activity

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester (CAS Number: 1637475-49-0) is a complex organic compound with a molecular formula of C₁₇H₂₆N₂O₃. This compound features a unique structure that combines elements of carbamic acid and phenylmethyl ester, making it significant in medicinal chemistry due to its potential therapeutic applications and interactions within biological systems .

PropertyValue
Molecular FormulaC₁₇H₂₆N₂O₃
Molecular Weight306.4 g/mol
CAS Number1637475-49-0

Biological Activity

The biological activity of carbamic acid derivatives has been the subject of various studies, revealing several potential pharmacological effects. However, specific literature detailing the mechanism of action for this compound is limited.

While the exact mechanism of action for this compound remains largely unexplored, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, leading to various biochemical effects. Further research is necessary to elucidate these pathways and their implications in therapeutic contexts .

Pharmacological Effects

Research into related carbamic acid compounds indicates several possible pharmacological activities:

  • Antimicrobial Activity : Some carbamic acid derivatives exhibit antimicrobial properties, which may be relevant for infection control.
  • Anti-inflammatory Effects : Certain derivatives have shown potential in modulating inflammatory responses, suggesting possible applications in treating inflammatory diseases.
  • Cytotoxicity : Studies on similar compounds have indicated cytotoxic effects against various cancer cell lines, warranting further investigation into their utility as anticancer agents .

Study on Antimicrobial Efficacy

A study investigating the antimicrobial properties of carbamic acid derivatives found that certain structural modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. While specific data on the phenylmethyl ester variant is lacking, these findings suggest that similar compounds may possess significant antimicrobial potential.

Research on Anti-inflammatory Activity

In a related study focusing on the anti-inflammatory effects of carbamate compounds, researchers demonstrated that modifications to the carbamic acid structure could lead to enhanced inhibition of pro-inflammatory cytokines. This suggests that further exploration of this compound could reveal novel therapeutic applications in managing inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can stereochemical control be achieved during synthesis?

  • Methodological Answer : The synthesis of carbamate derivatives often involves coupling reactions and stereoselective reductions. For example:
  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDCI/HOBt) in dichloromethane (CH₂Cl₂) or DMF under nitrogen to activate carboxylic acids for amide bond formation. This method yields high-purity products (>90%) when combined with chiral intermediates .
  • Stereochemical Control : Sodium borohydride in alcohol/halogenated solvent mixtures at low temperatures (-15°C to 0°C) achieves asymmetric reductions with >99% chiral purity for β-amino alcohol intermediates .
  • Example Protocol :
StepReagents/ConditionsYieldPurityReference
Amide CouplingEDCI, HOBt, DIPEA in DMF/CH₂Cl₂85–90%>95%
Stereoselective ReductionNaBH₄ in MeOH/CH₂Cl₂ at -10°C78%>99% ee

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis (CE) with cyclodextrin additives to resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related carbamates .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for stereoisomers of this compound?

  • Methodological Answer :
  • Stereoisomer-Specific Assays : Separate enantiomers via preparative HPLC and test individually in target assays (e.g., enzyme inhibition). For example, HCV NS5A inhibitors show divergent activity between (1S,2S) and (1R,2R) configurations .
  • Molecular Dynamics (MD) Simulations : Model interactions between each stereoisomer and the target protein’s active site to identify binding discrepancies. This approach resolved activity differences in HIV-1 protease inhibitors .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance metabolic stability. For instance, tert-butyl carbamates resist enzymatic cleavage in serum, improving half-life .
  • pH-Sensitive Formulations : Encapsulate the compound in liposomes with pH-responsive polymers to protect it from gastric degradation during oral administration .

Q. How do solvent polarity and temperature affect the compound’s reaction kinetics in multi-step syntheses?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR in solvents of varying polarity (e.g., CH₂Cl₂ vs. DMF). Polar aprotic solvents accelerate carbamate formation but may increase epimerization risks at >25°C .
  • Arrhenius Analysis : Calculate activation energies (Eₐ) for key steps (e.g., amide coupling) to optimize temperature conditions. For example, EDCI-mediated couplings show Eₐ ~45 kJ/mol in DMF .

Safety and Handling Considerations

  • Lab Handling : Use fume hoods and PPE (nitrile gloves, goggles) due to the compound’s sensitivity to moisture and potential respiratory irritancy .
  • Storage : Store at -20°C under nitrogen to prevent hydrolysis of the carbamate group. Degradation products (e.g., free amines) can be monitored via TLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester

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